molecular formula C6H8O5 B14730456 (2-Methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid CAS No. 5702-93-2

(2-Methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid

Cat. No.: B14730456
CAS No.: 5702-93-2
M. Wt: 160.12 g/mol
InChI Key: MJVJIBWOQUOWOP-UHFFFAOYSA-N
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Description

(2-Methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid is a chemical compound known for its unique structure and properties It belongs to the class of dioxolane derivatives, which are characterized by a dioxolane ring fused with other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable aldehyde with a diol, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of advanced catalytic systems and automated reactors ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2-Methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of (2-Methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its dioxolane ring structure allows it to interact with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

  • 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate

Comparison: While these compounds share structural similarities, (2-Methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid is unique due to its specific dioxolane ring and acetic acid functionality. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

5702-93-2

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

2-(2-methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid

InChI

InChI=1S/C6H8O5/c1-3-10-4(2-5(7)8)6(9)11-3/h3-4H,2H2,1H3,(H,7,8)

InChI Key

MJVJIBWOQUOWOP-UHFFFAOYSA-N

Canonical SMILES

CC1OC(C(=O)O1)CC(=O)O

Origin of Product

United States

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